(S)-(2'-(4-Methoxyphenethyl)-[1,1'-binaphthalen]-2-yl)diphenylphosphane
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Overview
Description
(S)-(2’-(4-Methoxyphenethyl)-[1,1’-binaphthalen]-2-yl)diphenylphosphane is a chiral phosphine ligand that has garnered significant interest in the field of organic and inorganic chemistry. This compound is known for its ability to form stable complexes with transition metals, making it a valuable tool in catalysis and asymmetric synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(2’-(4-Methoxyphenethyl)-[1,1’-binaphthalen]-2-yl)diphenylphosphane typically involves the reaction of (S)-2,2’-bis(diphenylphosphino)-1,1’-binaphthyl with 4-methoxyphenethyl bromide under basic conditions. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the phosphine. The reaction mixture is usually heated to reflux in a suitable solvent like toluene or tetrahydrofuran (THF) for several hours. After completion, the product is purified by column chromatography or recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, industrial methods often involve rigorous purification steps to ensure the high purity of the final product, which is crucial for its application in catalysis .
Chemical Reactions Analysis
Types of Reactions
(S)-(2’-(4-Methoxyphenethyl)-[1,1’-binaphthalen]-2-yl)diphenylphosphane undergoes various types of chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphine group acts as a nucleophile.
Coordination: It forms coordination complexes with transition metals, which are essential in catalytic processes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Coordination: Transition metals like palladium, rhodium, and platinum are commonly used to form coordination complexes.
Major Products
Oxidation: Phosphine oxide derivatives.
Substitution: Various substituted phosphine derivatives.
Coordination: Metal-phosphine complexes that are used in catalytic cycles.
Scientific Research Applications
(S)-(2’-(4-Methoxyphenethyl)-[1,1’-binaphthalen]-2-yl)diphenylphosphane has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in asymmetric catalysis, facilitating enantioselective reactions.
Biology: The compound’s metal complexes are studied for their potential biological activities, including anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the synthesis of chiral pharmaceuticals.
Industry: It is employed in the production of fine chemicals and in various catalytic processes in the chemical industry
Mechanism of Action
The mechanism of action of (S)-(2’-(4-Methoxyphenethyl)-[1,1’-binaphthalen]-2-yl)diphenylphosphane primarily involves its role as a ligand in metal-catalyzed reactions. The phosphine group coordinates with the metal center, stabilizing the transition state and facilitating the catalytic cycle. This coordination enhances the reactivity and selectivity of the metal catalyst, leading to efficient and enantioselective transformations .
Comparison with Similar Compounds
Similar Compounds
(S)-2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl (BINAP): A widely used ch
Properties
Molecular Formula |
C41H33OP |
---|---|
Molecular Weight |
572.7 g/mol |
IUPAC Name |
[1-[2-[2-(4-methoxyphenyl)ethyl]naphthalen-1-yl]naphthalen-2-yl]-diphenylphosphane |
InChI |
InChI=1S/C41H33OP/c1-42-34-27-21-30(22-28-34)20-23-33-25-24-31-12-8-10-18-37(31)40(33)41-38-19-11-9-13-32(38)26-29-39(41)43(35-14-4-2-5-15-35)36-16-6-3-7-17-36/h2-19,21-22,24-29H,20,23H2,1H3 |
InChI Key |
YGXLQOZUMOHHGU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CCC2=C(C3=CC=CC=C3C=C2)C4=C(C=CC5=CC=CC=C54)P(C6=CC=CC=C6)C7=CC=CC=C7 |
Origin of Product |
United States |
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